molecular formula C27H28N4O3S B2743823 N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide CAS No. 441290-96-6

N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide

Cat. No.: B2743823
CAS No.: 441290-96-6
M. Wt: 488.61
InChI Key: OVDLLHNWXRVURH-UHFFFAOYSA-N
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Description

N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide is a complex organic compound that features a benzimidazole moiety, a piperidine ring, and a sulfonylbenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzimidazole derivative, followed by the introduction of the piperidine ring and the sulfonylbenzamide group. The reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme activity and protein interactions.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. The piperidine ring and sulfonylbenzamide group may enhance the compound’s binding affinity and specificity, leading to more potent biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(1H-benzimidazol-2-yl)phenyl]-N,N-dimethylamine
  • N-[4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-yl]-1-[(E)-phenyldiazenyl]-1-phenylmethanimine
  • 2-(4-((1H-benzo[d]imidazol-2-yl)thio)-benzylidene)-hydrazine-1-carbothioamide

Uniqueness

N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the piperidine ring and sulfonylbenzamide group distinguishes it from other benzimidazole derivatives, potentially leading to different pharmacological activities and applications.

Properties

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N4O3S/c1-18-15-19(2)17-31(16-18)35(33,34)23-13-9-21(10-14-23)27(32)28-22-11-7-20(8-12-22)26-29-24-5-3-4-6-25(24)30-26/h3-14,18-19H,15-17H2,1-2H3,(H,28,32)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVDLLHNWXRVURH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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